molecular formula C10H10ClN3O B1627028 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine CAS No. 915921-14-1

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine

Cat. No.: B1627028
CAS No.: 915921-14-1
M. Wt: 223.66 g/mol
InChI Key: HNDBFFBSXOAWPV-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine (CAS 915921-14-1) is a small-molecule compound with the molecular formula C 10 H 10 ClN 3 O and a molecular weight of 223.66 g/mol . It is characterized by a 1,2,4-oxadiazole heterocycle substituted with a 4-chlorophenyl ring and an ethanamine side chain . This specific structure places it within a class of compounds known for their significant potential in pharmaceutical research . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its bio-isosteric properties, serving as a stable mimic for carboxylic esters and amides, which can enhance metabolic stability and bioavailability in drug candidates . Derivatives of 1,2,4-oxadiazole, particularly those with aryl substitutions like the 4-chlorophenyl group present in this compound, have been the subject of extensive investigation for a broad spectrum of biological activities . Preclinical research on analogous structures has indicated potential pharmacological properties, including antidepressant, anti-inflammatory, antibacterial, antifungal, and anticancer effects . The compound's research value is further underscored by its potential interaction with key biological targets; for instance, some 1,2,4-oxadiazole derivatives have been studied as modulators of the N-methyl-D-aspartate (NMDA) receptor complex and the nitric oxide (NO) synthase pathway, which are relevant to neurological and psychiatric conditions . This product is provided for research and development purposes in a high-purity form and must be stored sealed in a dry environment at 2-8°C . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. REFERENCES: • PubChem Compound Summary • BLD Pharm Product Information • PubChem Lite Structural Information • ChemBlink Database • Research Journal of Pharmacy and Technology

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDBFFBSXOAWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589721
Record name 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-14-1
Record name 3-(4-Chlorophenyl)-α-methyl-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Mechanistic Overview of 1,2,4-Oxadiazole Synthesis

Role of Amidoximes in Heterocycle Formation

The 1,2,4-oxadiazole nucleus is conventionally synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. Amidoximes, formed by treating nitriles with hydroxylamine, serve as bifunctional precursors containing nucleophilic (-NH$$_2$$) and electrophilic (=N-OH) sites. For 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine, the amidoxime intermediate derives from 4-chlorobenzonitrile (1), which reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to yield N-hydroxy-4-chlorobenzimidamide (2).

Reaction Scheme 1: Amidoxime Formation
$$
\text{4-Cl-C}6\text{H}4\text{-CN} \xrightarrow{\text{NH}2\text{OH·HCl, EtOH/H}2\text{O, Δ}} \text{4-Cl-C}6\text{H}4\text{-C(=N-OH)-NH}_2 \quad \text{(Yield: 85–90%)}
$$

Cyclization Strategies for 1,2,4-Oxadiazole Core

The amidoxime (2) undergoes dehydrative cyclization with carboxylic acid derivatives to form the 1,2,4-oxadiazole ring. For the target compound, the C5 position requires an ethanamine group, which introduces synthetic challenges due to the amine’s reactivity. Two primary strategies address this:

Direct Coupling with Protected β-Alanine

Boc-protected β-alanine (3) is activated as a mixed carbonate or acyl chloride and reacted with amidoxime (2) under basic conditions (e.g., pyridine/DMF) to form the protected oxadiazole intermediate (4). Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine (5).

Reaction Scheme 2: Cyclization and Deprotection
$$
\text{(2) + Boc-NH-CH}2\text{CH}2\text{-COCl} \xrightarrow{\text{Et}3\text{N, DMF}} \text{4-Cl-C}6\text{H}_4\text{-Oxadiazole-Boc} \xrightarrow{\text{TFA}} \text{(5)} \quad \text{(Yield: 70–75%)}
$$

Nitro Group Reduction Pathway

An alternative route involves synthesizing 5-(nitromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (6) via cyclization of amidoxime (2) with nitroacetic acid. Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the nitro group to amine, yielding the target compound (5).

Reaction Scheme 3: Nitro Reduction
$$
\text{(2) + O}2\text{N-CH}2\text{COOH} \xrightarrow{\text{EDCl, HOBt}} \text{(6)} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(5)} \quad \text{(Yield: 60–65%)}
$$

Detailed Synthetic Protocols and Optimization

Cyclocondensation of Amidoximes and Carboxylic Acids

Procedure :

  • Amidoxime Synthesis : 4-Chlorobenzonitrile (10 mmol) and hydroxylamine hydrochloride (12 mmol) are refluxed in ethanol/water (50 mL, 1:1) for 6 h. The precipitate is filtered and recrystallized from ethanol (Yield: 87%).
  • Boc-β-Alanine Activation : Boc-β-alanine (10 mmol) is treated with thionyl chloride (15 mmol) in dry DCM to form the acyl chloride.
  • Cyclization : The acyl chloride is added to a solution of amidoxime (10 mmol) in pyridine (30 mL) at 0°C. The mixture is stirred at room temperature for 12 h, washed with HCl (1M), and purified via silica gel chromatography (Hexane/EtOAc 3:1) to isolate the Boc-protected oxadiazole (Yield: 73%).
  • Deprotection : The Boc group is removed using TFA/DCM (1:4) for 2 h, followed by neutralization with NaHCO$$_3$$ and extraction (Yield: 95%).

Optimization Notes :

  • Solvent Choice : DMF improves reaction homogeneity but requires rigorous drying to prevent hydrolysis.
  • Coupling Agents : EDCl/HOBt increases yields to 78% compared to thionyl chloride activation.

Nitro-to-Amine Reduction Pathway

Procedure :

  • Nitro-Oxadiazole Synthesis : Amidoxime (10 mmol) and nitroacetic acid (12 mmol) are coupled using EDCl (12 mmol) and HOBt (12 mmol) in DMF (20 mL) for 24 h. The product is recrystallized from ethanol (Yield: 68%).
  • Catalytic Hydrogenation : The nitro compound (5 mmol) is hydrogenated in methanol (50 mL) with 10% Pd/C (0.5 g) under H$$_2$$ (50 psi) for 6 h. Filtration and solvent removal yield the amine (Yield: 92%).

Challenges :

  • Side Reactions : Over-reduction or dehalogenation of the 4-chlorophenyl group occurs if reaction temperatures exceed 50°C.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Limitations
Amidoxime-Carboxylic Acid 4 65–78% High purity, scalable Requires protective groups
Nitro Reduction 3 55–62% Avoids protective groups Risk of over-reduction
Microwave-Assisted 2 70–75% Rapid cyclization (30 min) Specialized equipment needed

Table 1 : Comparison of synthetic routes for this compound.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 3360 cm$$^{-1}$$ (N-H stretch), 1645 cm$$^{-1}$$ (C=N), 1550 cm$$^{-1}$$ (C-O).
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 7.85 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 3.12 (t, 2H, CH$$2$$NH$$2$$), 2.75 (t, 2H, CH$$2$$Oxadiazole), 1.91 (s, 2H, NH$$_2$$).
  • $$^{13}$$C NMR : δ 168.4 (C=N), 137.2 (C-Cl), 129.8–128.3 (Ar-C), 42.1 (CH$$2$$NH$$2$$).

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, MeCN/H$$_2$$O 70:30, 1 mL/min).
  • Recrystallization Solvents : Ethanol/DMF (4:1) yields crystalline product with minimal impurities.

Industrial and Research Implications

The amidoxime-carboxylic acid route is preferred for kilogram-scale synthesis due to its reproducibility and compatibility with flow chemistry. Recent advances in photoredox catalysis and enzymatic amidoxime formation could further enhance sustainability. Future studies should explore:

  • Biocatalytic methods for amidoxime synthesis.
  • Continuous-flow hydrogenation to improve nitro reduction safety.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups attached to the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxadiazole derivatives with modified functional groups.

    Reduction: Ethanamine derivatives with reduced functional groups.

    Substitution: Substituted oxadiazole derivatives with various nucleophiles.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
  • Molecular Formula : C₉H₉Cl₂N₃O
  • Key Differences: The ethanamine group in the target compound is replaced by methanamine, and the structure includes a hydrochloride salt.
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • Molecular Formula : C₁₀H₁₁Cl₂N₃O
  • Key Differences : Incorporates a methyl group at position 5 of the oxadiazole ring instead of the ethanamine chain. The methyl substituent may increase metabolic stability but reduce hydrogen-bonding capacity compared to the primary amine in the target compound .

Variations in Heterocyclic Core

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
  • Molecular Formula : C₆H₁₀N₃O
  • Key Differences: The 4-chlorophenyl group is replaced by an ethyl substituent.
1-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
  • Molecular Formula : C₇H₁₂N₃O₂
  • Key Differences: The 4-chlorophenyl group is substituted with a 1-methoxyethyl chain.

Comparison with 1,3,4-Oxadiazole Derivatives

2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles
  • Key Differences : The 1,3,4-oxadiazole isomer lacks the nitrogen atom at position 2, altering electronic distribution and hydrogen-bonding capacity. These derivatives are often explored for antimicrobial activity, highlighting how ring isomerism impacts biological selectivity .

Structural and Functional Implications

Electronic Effects

  • Methoxy or methyl substituents (e.g., in and ) introduce electron-donating effects, which could modulate reactivity in electrophilic substitution reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Impact on Solubility
Target Compound C₉H₉ClN₃O 210.64 4-Chlorophenyl, ethanamine Moderate lipophilicity
1-[3-(4-Chlorophenyl)-oxadiazolyl]methanamine·HCl C₉H₉Cl₂N₃O 246.09 Methanamine, hydrochloride High solubility in polar solvents
(4-Chlorophenyl)(5-methyl-oxadiazolyl)methanamine·HCl C₁₀H₁₁Cl₂N₃O 268.12 Methyl, methanamine, HCl Enhanced stability, moderate solubility
1-[3-(1-Methoxyethyl)-oxadiazolyl]ethanamine C₇H₁₂N₃O₂ 170.19 1-Methoxyethyl Increased polarity, improved solubility

Biological Activity

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 227.66 g/mol
  • SMILES : CC(=N)C1=NC(=NO1)C2=CC=C(C=C2)Cl

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from readily available hydrazides and carboxylic acids under controlled conditions. The process can be optimized for yield and purity through various reaction parameters such as temperature and solvent choice.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazole significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.65Apoptosis via caspase activation
This compoundHeLa2.41Cell cycle arrest at G0-G1 phase

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. In vitro studies revealed that it exhibits significant antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies utilizing carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : The compound can interact with various receptors, altering their signaling pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism for anticancer agents.

Study on Anticancer Activity

A study published in MDPI highlighted the efficacy of oxadiazole derivatives in inducing apoptosis in cancer cells. The research utilized flow cytometry to analyze cell cycle changes and Western blotting to assess protein expression related to apoptosis . The findings suggested that structural modifications could enhance the potency and selectivity of these compounds.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of oxadiazole derivatives indicated that certain structural features are crucial for enhancing antibacterial activity. The research found that introducing electron-withdrawing groups improved efficacy against Gram-positive bacteria .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves cyclocondensation of a nitrile precursor with hydroxylamine under basic conditions. For example:

  • Step 1: React 4-chlorobenzonitrile derivative with hydroxylamine hydrochloride in ethanol/water (1:1) at 80–100°C for 12–24 hours.
  • Step 2: Introduce the ethanamine moiety via nucleophilic substitution or reductive amination.
    Critical factors include:
  • Temperature control (80–100°C prevents side reactions like over-oxidation).
  • Base selection (NaOH or K₂CO₃ improves cyclization efficiency).
  • Solvent polarity (DMF enhances solubility of aromatic intermediates).
    Yield optimization requires monitoring via TLC or HPLC to terminate reactions at >90% conversion .

Advanced: How can structural modifications to the oxadiazole ring or chlorophenyl group enhance target selectivity in kinase inhibition studies?

Answer:

  • Electron-withdrawing substituents (e.g., -Cl on phenyl) increase electrophilicity of the oxadiazole ring, improving hydrogen bonding with kinase ATP pockets.
  • Methylation of the ethanamine group reduces steric hindrance, enhancing binding to hydrophobic kinase domains (e.g., EGFR).
  • SAR studies using analogs with fluorophenyl or methoxyphenyl groups reveal that bulkier substituents decrease solubility but improve IC₅₀ values by 2–3 orders of magnitude. Computational docking (AutoDock Vina) and MD simulations validate these trends .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (CH₂NH₂) and δ 7.4–7.6 ppm (aromatic protons).
    • ¹³C NMR : Oxadiazole carbons at ~165–170 ppm.
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 250–260 (exact mass depends on isotopic Cl).
  • X-ray crystallography : Resolves dihedral angles between oxadiazole and phenyl rings (typically 15–25°), confirming planarity .

Advanced: How can researchers reconcile discrepancies in reported antimicrobial activity across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : MIC values differ with bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates).
  • Compound purity : Impurities >5% (e.g., unreacted nitrile) can skew results. Validate purity via HPLC (>98%) and elemental analysis.
  • Solvent effects : DMSO concentrations >1% in broth dilution assays inhibit bacterial growth. Standardize protocols using CLSI guidelines .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s anticancer potential?

Answer:

  • Cell viability assays : MTT or resazurin-based tests on HeLa (cervical) or MCF-7 (breast) cancer lines.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining (24–48 hr exposure at IC₅₀ ~10–50 µM).
  • Cellular uptake : Fluorescent tagging (e.g., BODIPY) confirms intracellular accumulation via confocal microscopy .

Advanced: What strategies mitigate oxidative degradation of the oxadiazole ring during long-term stability studies?

Answer:

  • Storage conditions : Use amber vials at –20°C under argon to prevent photolysis and hydrolysis.
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) increases shelf life to >12 months.
  • Degradation kinetics : Monitor via accelerated stability testing (40°C/75% RH for 6 months). LC-MS identifies primary degradation products (e.g., carboxylic acid derivatives) .

Basic: How does the compound’s logP value influence its pharmacokinetic profile?

Answer:

  • Calculated logP (CLogP ~2.5) suggests moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance.
  • In silico ADMET : Predicts moderate plasma protein binding (~85%) and hepatic metabolism via CYP3A4.
  • Experimental validation : Parallel artificial membrane permeability assay (PAMPA) shows effective intestinal absorption (Pe ~1.2 × 10⁻⁶ cm/s) .

Advanced: What computational approaches are used to elucidate interactions with GABA_A receptors?

Answer:

  • Homology modeling : Builds receptor structures using templates like PDB 6HUO.
  • Docking studies : AutoDock identifies binding poses in the benzodiazepine site (ΔG ~–9 kcal/mol).
  • MM-GBSA : Estimates binding energy contributions from van der Waals interactions (–45 kcal/mol) and desolvation penalties (+30 kcal/mol). Validate with electrophysiology (patch-clamp) on α1β2γ2 receptors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine

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